molecular formula C12H13N3O2 B5063024 5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B5063024
M. Wt: 231.25 g/mol
InChI Key: ZNTJCYLGRRRGHW-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .

Mechanism of Action

While the specific mechanism of action for “5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” is not available, triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Safety and Hazards

While specific safety and hazard information for “5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The development of new synthetic methods and the exploration of the biological activities of triazole derivatives are ongoing areas of research . The broad range of chemical and biological properties of triazoles makes them an important synthon in the development of new drugs .

properties

IUPAC Name

1-phenyl-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(2)11-10(12(16)17)13-14-15(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTJCYLGRRRGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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